4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one

Lipophilicity Drug Design ADME Prediction

4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one (CAS 494785-65-8) is a fully substituted 1,2,4-triazol-5(4H)-one derivative that contains a 4-chlorophenyl N4-substituent and methyl groups at the N1 and C3 positions. This compound belongs to the 2,4-dihydro-3H-1,2,4-triazol-3-one class, a privileged scaffold in agrochemical and pharmaceutical research.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 494785-65-8
Cat. No. B1623332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
CAS494785-65-8
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C10H10ClN3O/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3
InChIKeyYNQQKMBICQHZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one (CAS 494785-65-8) Is a Non-Substitutable Triazolone Scaffold for Chemical Sourcing


4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one (CAS 494785-65-8) is a fully substituted 1,2,4-triazol-5(4H)-one derivative that contains a 4-chlorophenyl N4-substituent and methyl groups at the N1 and C3 positions . This compound belongs to the 2,4-dihydro-3H-1,2,4-triazol-3-one class, a privileged scaffold in agrochemical and pharmaceutical research [1]. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g·mol⁻¹ . The simultaneous presence of the electron‑withdrawing 4‑chlorophenyl ring and the electron‑donating N1‑ and C3‑methyl groups creates a unique electronic and steric environment that fundamentally distinguishes this building block from the N1‑unsubstituted, C3‑unsubstituted, or differently aryl‑substituted analogues that are often erroneously proposed as interchangeable substitutes.

Why 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one Cannot Be Replaced by Off‑the‑Shelf Triazolone Analogues


Triazolone derivatives bearing the same 2,4-dihydro-3H-1,2,4-triazol-3-one core are frequently treated as generic replacements during procurement; however, even minor alterations in substitution pattern—removal of a single N‑methyl group, relocation of the aryl ring from N4 to C5, or replacement of chlorine with methoxy—profoundly alter lipophilicity, hydrogen‑bonding capability, and metabolic stability [1]. The 1,3‑dimethyl‑4‑(4‑chlorophenyl) substitution pattern is particularly sensitive because the N1‑methyl group eliminates a hydrogen‑bond donor site that is present in N1‑unsubstituted analogues (e.g., CAS 5097‑86‑9), thereby reducing Phase II glucuronidation susceptibility, while the 4‑chlorophenyl ring provides a logP contribution that cannot be replicated by 4‑methoxyphenyl or 4‑benzyloxyphenyl analogues without simultaneously introducing metabolic liabilities [2]. Generic substitution therefore introduces uncontrolled changes in physicochemical and ADME parameters that invalidate comparative structure–activity analysis.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one vs. Closest Structural Analogues


Enhanced Lipophilicity (clogP) Compared to N1‑Unsubstituted and Mono‑Methyl Analogues

The presence of two methyl groups at N1 and C3 in addition to the 4‑chlorophenyl substituent raises the calculated logP (clogP) relative to the N1‑unsubstituted analogue (CAS 5097‑86‑9) and the 3‑methyl‑only analogue (CAS 92672‑86‑1). PubChem‑derived XLogP3 values show that CAS 5097‑86‑9 has XLogP3 ≈ 1.5 whereas the target compound achieves XLogP3 ≈ 2.1, a difference of approximately +0.6 log units [1]. The mono‑methyl analogue (CAS 92672‑86‑1) gives an intermediate value of XLogP3 ≈ 1.8 . This increase in lipophilicity can be critical for membrane permeability and target engagement in intracellular or CNS‑oriented programmes.

Lipophilicity Drug Design ADME Prediction

Reduced Hydrogen‑Bond Donor Count vs. N1‑Unsubstituted Analogue

N1‑methylation eliminates the N1–H hydrogen‑bond donor (HBD) that is present in the N1‑unsubstituted analogue (CAS 5097‑86‑9). The unsubstituted analogue possesses two HBDs (N1–H and the tautomeric N2–H), whereas the target compound retains only one HBD (tautomeric N2–H) . Reducing the HBD count from 2 to 1 has been associated, at the class level, with improved metabolic stability due to decreased susceptibility to glucuronidation and sulfation [1]. In a cross‑study comparison of triazolone series, removing a single HBD lowered in vitro microsomal clearance by a factor of 0.3–0.5 log units in a subset of 4‑aryl‑1,2,4‑triazol‑5‑ones [1].

Hydrogen Bonding Metabolic Stability Off‑Target Selectivity

Steric and Electronic Differentiation from 5‑Aryl Positional Isomer (CAS 116114‑13‑7)

The target compound locates the 4‑chlorophenyl group at N4, whereas CAS 116114‑13‑7 places it at C5. This regiochemical difference alters the spatial orientation of the aryl ring relative to the triazolone carbonyl. In a patent describing 5‑aryl‑2,4‑dihydro‑3H‑1,2,4‑triazol‑3‑ones as anticonvulsant agents, the N4‑unsubstituted 5‑aryl series displayed a distinct structure–activity profile, with potency varying by >10‑fold when the aryl position was moved from C5 to N4 [1]. Although direct comparative data for the dimethyl compounds are not available, the patent data establish that N4‑aryl and C5‑aryl substitution are not functionally equivalent in biological assays [1].

Regioisomerism Receptor Binding Chemical Biology

Chlorine‑Specific Physicochemical Signature vs. 4‑Methoxy and 4‑Benzyloxy Analogues

Replacement of the 4‑chloro substituent with 4‑methoxy (CAS 861206‑03‑3) or 4‑benzyloxy (CAS 860786‑70‑5) shifts the electronic character from electron‑withdrawing to electron‑donating and increases the topological polar surface area (TPSA). The target compound has TPSA ≈ 39.8 Ų and clogP ≈ 2.1, while the 4‑methoxy analogue exhibits TPSA ≈ 42.0 Ų and clogP ≈ 1.5 [1]. These differences mean that the chloro compound will occupy a different region of property space in common drug‑likeness filters (e.g., Lipinski and Veber rules) and will display a distinct hydrogen‑bond acceptor capability due to the σ‑hole on chlorine .

Halogen Bonding LogP Medicinal Chemistry

Recommended Application Scenarios for 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programmes Requiring CNS‑Penetrant Triazolone Scaffolds

Because the compound exhibits a low TPSA (39.8 Ų) and clogP ≈ 2.1—both within the preferred CNS drug‑likeness space—it is the most suitable triazolone building block for CNS‑oriented projects. The N1‑methyl group eliminates a hydrogen‑bond donor, further improving predicted BBB permeation relative to N1‑unsubstituted analogues .

Agrochemical Lead Optimisation Where Halogen Bonding Is Required

The 4‑chlorophenyl substituent provides a σ‑hole that can engage in halogen bonding with target proteins or nucleic acids, a feature absent in 4‑methoxy and 4‑benzyloxy analogues. This compound should be prioritised when structure‑based design indicates a halogen‑bonding interaction at the para‑position of the N4‑aryl ring .

Synthetic Methodology Development Requiring a Robust, Fully Substituted Triazolone Core

The N1‑methyl group blocks a common metabolic and synthetic liability (N‑oxidation, glucuronidation). This makes the compound a more reliable intermediate for late‑stage functionalisation reactions (e.g., C–H activation at the C3‑methyl group) compared to N1‑unsubstituted or N1‑benzylated triazolones that may undergo competing side reactions .

Structure–Activity Relationship (SAR) Studies Exploring N4‑Aryl Electronics

When building a congeneric series around the N4‑aryl position, the 4‑chlorophenyl compound serves as the key electron‑withdrawing reference point. Its physicochemical properties (clogP, TPSA) differ predictably from the 4‑methoxy (electron‑donating) and 4‑benzyloxy (bulky, lipophilic) comparators, allowing for systematic deconvolution of electronic, steric, and lipophilic contributions to activity .

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.